molecular formula C10H10Cl2O B12610081 3-(2,4-Dichlorophenyl)but-2-en-1-ol CAS No. 648425-39-2

3-(2,4-Dichlorophenyl)but-2-en-1-ol

Cat. No.: B12610081
CAS No.: 648425-39-2
M. Wt: 217.09 g/mol
InChI Key: GBQFVSNFOSBQRN-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)but-2-en-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)but-2-en-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable alkyne or alkene under specific conditions. One common method involves the use of a Grignard reagent, where 2,4-dichlorobenzaldehyde reacts with a Grignard reagent derived from an appropriate alkyne or alkene, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)but-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2,4-Dichlorophenyl)but-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol
  • 1-(3,4-Dichlorophenyl)but-3-en-1-ol

Uniqueness

3-(2,4-Dichlorophenyl)but-2-en-1-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dichlorophenyl group and butenol chain contribute to its versatility in various chemical reactions and applications .

Properties

CAS No.

648425-39-2

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)but-2-en-1-ol

InChI

InChI=1S/C10H10Cl2O/c1-7(4-5-13)9-3-2-8(11)6-10(9)12/h2-4,6,13H,5H2,1H3

InChI Key

GBQFVSNFOSBQRN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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